

Application Notes and Protocols for Nct-503 in Xenograft Mouse Models

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Compound of Interest

Compound Name: Nct-503

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These application notes provide a comprehensive overview and detailed protocols for the use of **Nct-503**, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various xenograft mouse models. **Nct-503** serves as a valuable tool for investigating the role of the serine biosynthesis pathway in cancer progression and for preclinical evaluation of PHGDH-targeted therapies.

Introduction to Nct-503

Nct-503 is a potent and selective, non-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By inhibiting PHGDH, **Nct-503** blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting downstream metabolites crucial for cell proliferation, including serine and its derivatives required for nucleotide synthesis and one-carbon metabolism.[1][3] **Nct-503** has demonstrated anti-tumor activity in various cancer models, particularly those with high PHGDH expression.[3][4] Recent studies also suggest that **Nct-503** may have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, which could contribute to its anti-cancer efficacy.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **Nct-503** across different cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of **Nct-503**

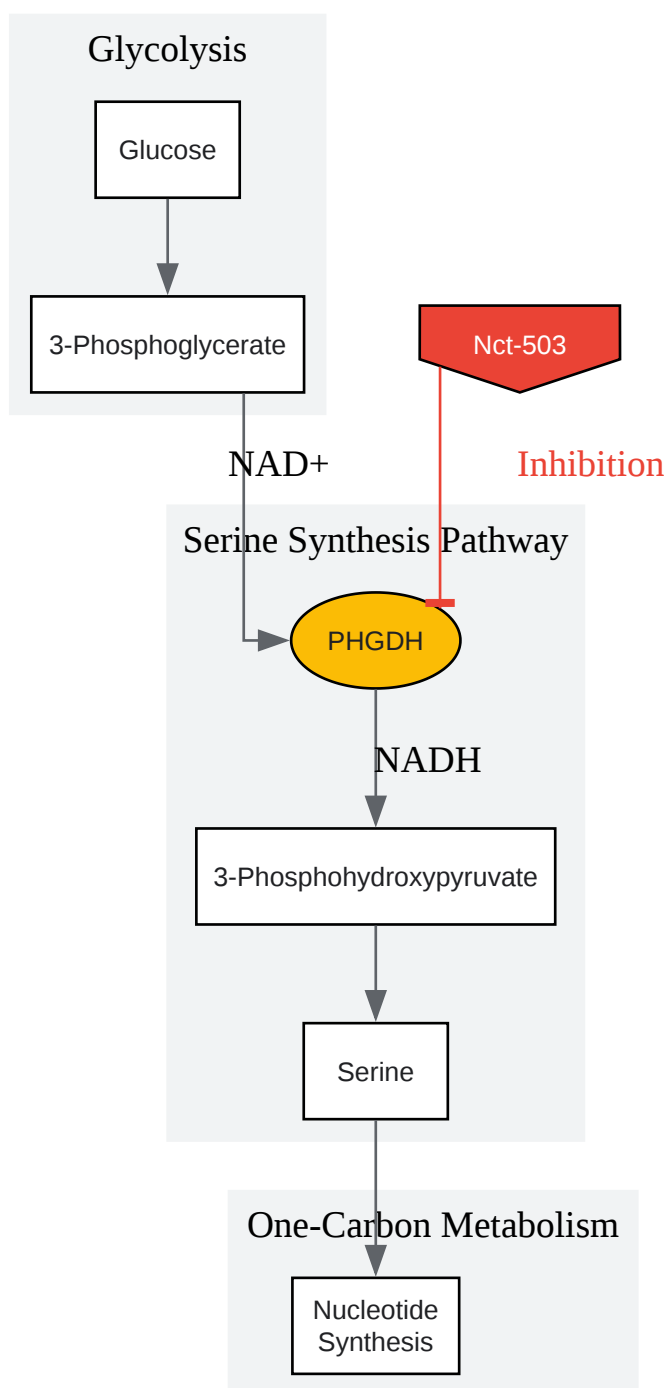
Cell Line	Cancer Type	PHGDH Expression	IC50 Value (μM)	Reference
MDA-MB-468	Breast Cancer	High	~2.5	[1]
A549	Non-Small Cell Lung Cancer	Not Specified	16.44 (for 72h treatment)	[6]
BE(2)-C	Neuroblastoma	High	Not Specified (Significant reduction in viability at 10 μM)	[4]
Kelly	Neuroblastoma	High	Not Specified (Significant reduction in viability at 10 μM)	[4]
SH-EP	Neuroblastoma	Low	Not Specified (Significant reduction in viability at 10 μM)	[4]
SK-N-AS	Neuroblastoma	Low	Not Specified (Significant reduction in viability at 10 μM)	[4]

Table 2: In Vivo Efficacy of **Nct-503** in Xenograft Models

Cancer Type	Cell Line	Mouse Strain	Nct-503 Dose and Administration	Key Findings	Reference
Breast Cancer	MDA-MB-468 (PHGDH-dependent)	NOD.SCID	40 mg/kg, daily, IP	Reduced tumor growth and weight; increased necrosis.	[3] [7]
Breast Cancer	MDA-MB-231 (PHGDH-independent)	NOD.SCID	40 mg/kg, daily, IP	No significant effect on tumor growth or weight.	[3] [7]
Renal Cell Carcinoma	HIF2 α -KO-SU-R-786-o	Not Specified	40 mg/kg, daily, IP	Significantly suppressed tumor growth.	[8]
Non-Small Cell Lung Cancer	A549	Not Specified	Not Specified	Co-administration with PKM2-IN-1 significantly inhibited tumor growth.	[6]
Neuroblastoma	Patient-derived xenograft	Not Specified	Not Specified	Initially reduced tumor volumes.	[4]

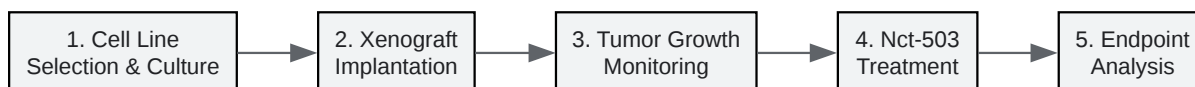
Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of **Nct-503**.



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Caption: Mechanism of action of **Nct-503** in inhibiting the serine synthesis pathway.



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Caption: General experimental workflow for using **Nct-503** in xenograft mouse models.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of **Nct-503** in a Subcutaneous Xenograft Model

1. Cell Culture and Animal Model

- **Cell Lines:** Select appropriate cancer cell lines with known PHGDH expression levels (e.g., PHGDH-high MDA-MB-468 and PHGDH-low MDA-MB-231 for breast cancer models). Culture cells in recommended media and conditions.
- **Animal Strain:** Utilize immunodeficient mice such as NOD.SCID or athymic nude mice, which are suitable for hosting human tumor xenografts. House animals in a pathogen-free environment.

2. Xenograft Implantation

- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject the cell suspension (typically 1×10^6 to 1×10^7 cells in 100-200 μL) into the flank of each mouse.

3. Tumor Growth Monitoring

- Allow tumors to establish and reach a palpable size (e.g., 100-200 mm^3).
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
- Randomize mice into treatment and control groups once tumors reach the desired size.

4. **Nct-503** Formulation and Administration

- Formulation 1: Dissolve **Nct-503** in a vehicle of 5% ethanol, 35% PEG300, and 60% of an aqueous 30% hydroxypropyl- β -cyclodextrin solution.[8][9]
- Formulation 2: Prepare a working solution by adding 50 μ L of a 20 mg/mL **Nct-503** stock in ethanol to 400 μ L PEG300, followed by 50 μ L Tween80 and 500 μ L ddH₂O.[1]
- Administration: Administer **Nct-503** intraperitoneally (IP) at a dose of 40 mg/kg daily.[3][8]
Adjust the injection volume based on the mouse's body weight, ensuring it does not exceed 150 μ L.[8]

5. Endpoint Analysis

- Continue treatment for the duration of the study (e.g., 24 days).[3]
- Monitor animal body weight and overall health throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki67) and necrosis, or metabolomic analysis to confirm target engagement.[3][8]

Protocol 2: Pharmacodynamic Analysis of **Nct-503** in Xenograft Tumors

1. Study Design

- Establish xenografts as described in Protocol 1.
- Once tumors are established, administer a single dose of **Nct-503** (40 mg/kg, IP) or vehicle.

2. Isotope Tracing

- At a specified time post-**Nct-503** administration, infuse the mice with a stable isotope-labeled nutrient, such as U-¹³C-glucose.[3]

3. Sample Collection and Processing

- At the end of the infusion period, euthanize the mice and rapidly excise the tumors.
- Immediately freeze the tumor tissue in liquid nitrogen to quench metabolic activity.
- Extract metabolites from the frozen tumor tissue using appropriate solvent systems.

4. Metabolomic Analysis

- Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of the stable isotope into serine and other relevant metabolites.[3]
- A reduction in the fraction of M+3 serine (derived from ^{13}C -glucose) in **Nct-503**-treated tumors compared to vehicle-treated tumors indicates target engagement.[3]

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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